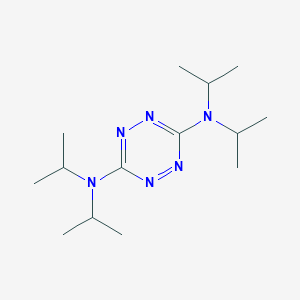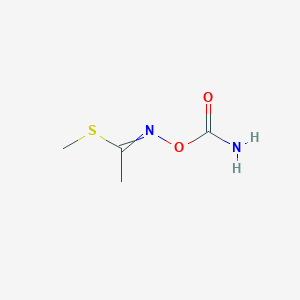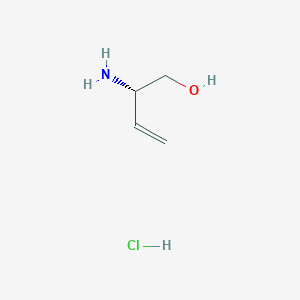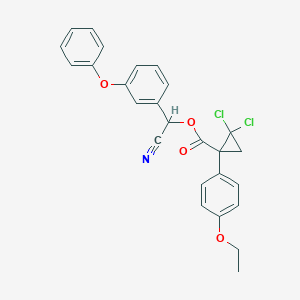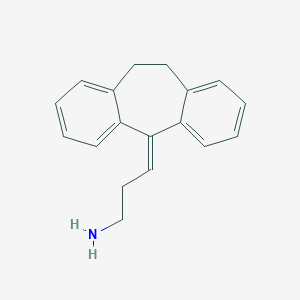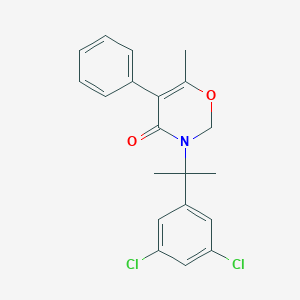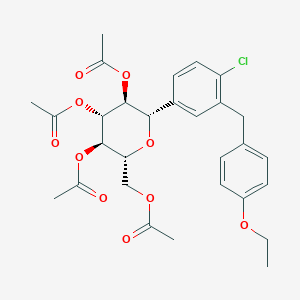
2,2,4,6,6-Pentamethylheptane
Overview
Description
2,2,4,6,6-Pentamethylheptane is a branched alkane with the molecular formula C12H26. It is a derivative of heptane, characterized by the presence of two methyl groups at positions 2 and 6, and one methyl group at position 4.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2,4,6,6-Pentamethylheptane can be synthesized through the isomerization of n-dodecane. The process involves the rearrangement of the carbon skeleton of n-dodecane under specific conditions to form the branched structure of this compound . The reaction typically requires a catalyst and is carried out at elevated temperatures.
Industrial Production Methods: In industrial settings, this compound is produced through the hydrogenation of polymerized triisobutylene fractions. This method involves the catalytic hydrogenation of the polymerized fractions to yield the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,2,4,6,6-Pentamethylheptane primarily undergoes oxidation and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid. These reactions typically occur under acidic conditions and at elevated temperatures.
Substitution: Halogenation reactions can occur with reagents like chlorine or bromine, often in the presence of light or a catalyst to facilitate the reaction.
Major Products:
Oxidation: The oxidation of this compound can lead to the formation of various oxygenated products, including alcohols, ketones, and carboxylic acids.
Substitution: Halogenation results in the formation of halogenated derivatives of this compound.
Scientific Research Applications
2,2,4,6,6-Pentamethylheptane has several applications in scientific research and industry:
Biology and Medicine: The compound’s derivatives are studied for their potential antimicrobial properties.
Mechanism of Action
The mechanism of action of 2,2,4,6,6-Pentamethylheptane involves its interaction with molecular targets through hydrophobic interactions. The compound’s branched structure allows it to interact with lipid membranes and other hydrophobic environments, influencing the physical properties of these systems .
Comparison with Similar Compounds
- 2,2,4,4,6,6-Hexamethylheptane
- 2,2,3,3,5,5-Hexamethylhexane
- 2,2,4,4,6,6-Hexamethylheptane
Comparison: 2,2,4,6,6-Pentamethylheptane is unique due to its specific branching pattern, which imparts distinct physical and chemical properties compared to other similar compounds. For instance, its boiling point and density differ from those of hexamethyl derivatives due to the variations in molecular structure .
Properties
IUPAC Name |
2,2,4,6,6-pentamethylheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26/c1-10(8-11(2,3)4)9-12(5,6)7/h10H,8-9H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPSKYDESGTTFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)C)CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0042034 | |
| Record name | 2,2,4,6,6-Pentamethylheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | 2,2,4,6,6-Pentamethylheptane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14539 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13475-82-6 | |
| Record name | 2,2,4,6,6-Pentamethylheptane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13475-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,4,6,6-Pentamethylheptane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013475826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptane, 2,2,4,6,6-pentamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2,4,6,6-Pentamethylheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,4,6,6-pentamethylheptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.401 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISODODECANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8289P68Y2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,2,4,6,6-pentamethylheptane?
A1: this compound has the molecular formula C12H26 and a molecular weight of 170.34 g/mol.
Q2: How does the branched structure of this compound influence its physical properties compared to linear alkanes?
A2: The highly branched structure of this compound significantly influences its physical properties compared to linear alkanes with the same number of carbon atoms. For instance, it exhibits lower boiling points, densities, and viscosities due to weaker intermolecular forces arising from reduced surface area for van der Waals interactions. []
Q3: What are the typical analytical methods used to identify and quantify this compound?
A3: Gas chromatography coupled with mass spectrometry (GC-MS) is commonly employed to identify and quantify this compound in complex mixtures. [, ] This technique allows separation based on volatility followed by identification based on mass-to-charge ratios of fragmented ions.
Q4: How is this compound used in fuel research?
A4: this compound, also known as isododecane, serves as a key component in surrogate fuel mixtures for simulating the properties of alternative fuels like alcohol-to-jet (ATJ) fuel. [] Its inclusion helps replicate the density, viscosity, and combustion characteristics of ATJ.
Q5: What role does this compound play in polymer chemistry?
A5: this compound acts as a solvent in propylene polymerization reactions, particularly those involving metallocene and Ziegler-Natta catalysts. [] Its inert nature and ability to dissolve propylene at polymerization conditions make it a suitable medium for such reactions.
Q6: How does this compound contribute to the aroma profile of certain foods?
A6: this compound has been identified as a volatile compound contributing to the aroma profile of various foods, including Fenghuang Dancong tea [], Cirsium setidens Nakai [], and cooked beef. [] Its presence, along with other volatile compounds, contributes to the overall sensory experience of these foods.
Q7: How do the excess volumes of mixtures containing this compound provide insights into molecular interactions?
A7: Excess volume measurements of this compound with various compounds, such as linear and branched alkanes [, , , ], oxaalkanes [], and tetrabutyltin [], reveal information about the strength and nature of intermolecular interactions. Deviations from ideal behavior, reflected in positive or negative excess volumes, can be attributed to factors like differences in molecular size, shape, and free volume.
Q8: Have there been computational studies on the energetics of reactions involving this compound?
A8: Yes, computational chemistry has been employed to study the energetics of nucleophilic solvent participation during the solvolysis of tertiary alkyl chlorides, including those with steric hindrance similar to this compound. [] Such studies provide insights into reaction mechanisms and the influence of molecular structure on reactivity.
Q9: What is known about the bioconcentration potential of this compound?
A9: Research has investigated the bioconcentration of this compound in fathead minnows. [] These studies help assess its potential for accumulation in aquatic organisms and contribute to understanding its environmental fate.
Q10: What are the implications of using this compound in terms of recycling and waste management?
A10: As with many hydrocarbons, responsible waste management practices are crucial when handling this compound. This includes proper disposal, recycling initiatives where feasible, and exploring alternative solvents with reduced environmental impact. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
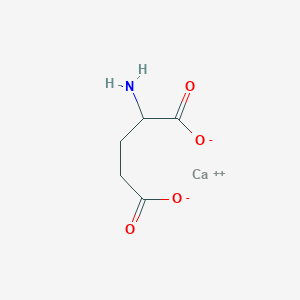
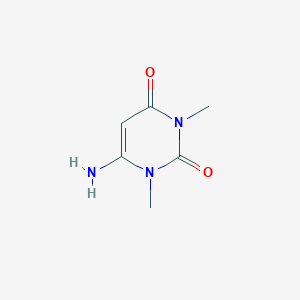
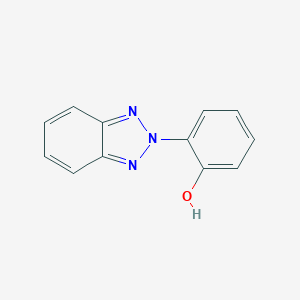

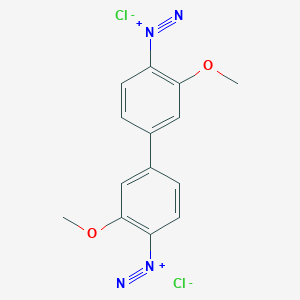
![3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propanenitrile](/img/structure/B104211.png)
